molecular formula C22H26N4O3 B7168898 N-[3-[4-(2-methylpropanoyl)-1,4-diazepane-1-carbonyl]phenyl]pyridine-3-carboxamide

N-[3-[4-(2-methylpropanoyl)-1,4-diazepane-1-carbonyl]phenyl]pyridine-3-carboxamide

Cat. No.: B7168898
M. Wt: 394.5 g/mol
InChI Key: XRISQPCWMWHQOM-UHFFFAOYSA-N
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Description

N-[3-[4-(2-methylpropanoyl)-1,4-diazepane-1-carbonyl]phenyl]pyridine-3-carboxamide is a synthetic organic compound known for its multifaceted applications in various scientific disciplines. Its unique structure, combining a pyridine ring, a diazepane ring, and specific functional groups, makes it an interesting subject for chemical, biological, and pharmaceutical research.

Properties

IUPAC Name

N-[3-[4-(2-methylpropanoyl)-1,4-diazepane-1-carbonyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-16(2)21(28)25-10-5-11-26(13-12-25)22(29)17-6-3-8-19(14-17)24-20(27)18-7-4-9-23-15-18/h3-4,6-9,14-16H,5,10-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRISQPCWMWHQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[4-(2-methylpropanoyl)-1,4-diazepane-1-carbonyl]phenyl]pyridine-3-carboxamide typically involves multiple steps:

  • Formation of 1,4-Diazepane Ring: : The construction of the diazepane ring is a crucial step, often involving the cyclization of suitable diamine precursors.

  • Attachment of 2-Methylpropanoyl Group: : This involves acylation using 2-methylpropanoic acid or its derivatives in the presence of suitable catalysts.

  • Coupling with Pyridine-3-Carboxamide: : The final step includes coupling the previously formed intermediate with pyridine-3-carboxylic acid derivatives under peptide coupling conditions.

Industrial Production Methods

Industrial production methods generally follow similar routes but are optimized for larger scales. This often involves:

  • Efficient Catalysis: : Employing high-efficiency catalysts to improve yield and reduce reaction time.

  • Advanced Purification Techniques: : Utilizing techniques like crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[4-(2-methylpropanoyl)-1,4-diazepane-1-carbonyl]phenyl]pyridine-3-carboxamide undergoes various reactions:

  • Oxidation: : Oxidative reactions can be performed using common oxidizing agents.

  • Reduction: : Reduction can be achieved using standard reducing agents.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are feasible due to its functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like hydrogen peroxide and permanganates.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reagents like halides, amines, and alcohols under mild to moderate conditions.

Major Products Formed

Products vary depending on the reaction, typically leading to modified derivatives of the original compound, which can be tailored for specific applications.

Scientific Research Applications

N-[3-[4-(2-methylpropanoyl)-1,4-diazepane-1-carbonyl]phenyl]pyridine-3-carboxamide finds applications in:

  • Chemistry: : Used as a building block for more complex molecules.

  • Biology: : Potentially used in biochemical assays and studies of enzyme interactions.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-[3-[4-(2-methylpropanoyl)-1,4-diazepane-1-carbonyl]phenyl]pyridine-3-carboxamide exerts its effects involves:

  • Molecular Targets: : Specific binding to enzymes or receptors relevant to its biological activity.

  • Pathways Involved: : Modulation of signaling pathways and metabolic processes.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant implications in research and industry. Its distinct structure and diverse reactivity profile make it an important subject of study in various scientific domains.

Hope you find this detailed breakdown useful!

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